molecular formula C8H15NO B1608908 1-Isobutylpyrrolidin-2-one CAS No. 2687-92-5

1-Isobutylpyrrolidin-2-one

Cat. No. B1608908
CAS RN: 2687-92-5
M. Wt: 141.21 g/mol
InChI Key: IVUYGANTXQVDDG-UHFFFAOYSA-N
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Description

1-Isobutylpyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO . It is a safer alternative to N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which face increasing regulatory pressure .


Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been reported . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-Isobutylpyrrolidin-2-one is based on structures generated from information available in ECHA’s databases . The exact structure can be determined using various analytical techniques such as X-ray crystallography .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Safety And Hazards

1-Isobutylpyrrolidin-2-one may pose certain hazards. For instance, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYGANTXQVDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396207
Record name 1-Isobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutylpyrrolidin-2-one

CAS RN

2687-92-5
Record name N-Isobutylpyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ikemoto, A Nishiguchi, T Ito, H Tawada - Tetrahedron, 2005 - Elsevier
… The hydrolysis of 1-isobutylpyrrolidin-2-one with aqueous MsOH followed by neutralization and anilination of 11 gave butyric acid 12 in one-pot. After workup, 12 was used in the next …
Number of citations: 12 www.sciencedirect.com
JL Methot, H Zhou, SD Kattar… - Journal of Medicinal …, 2019 - ACS Publications
PI3Kδ catalytic activity is required for immune cell activation, and has been implicated in inflammatory diseases as well as hematological malignancies in which the AKT pathway is …
Number of citations: 16 pubs.acs.org

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